molecular formula C8H9N3O2S B4130294 1-Methyl-3-(4-nitrophenyl)thiourea CAS No. 16361-69-6

1-Methyl-3-(4-nitrophenyl)thiourea

Cat. No.: B4130294
CAS No.: 16361-69-6
M. Wt: 211.24 g/mol
InChI Key: IZLUBBFCORMPHF-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-nitrophenyl)thiourea is an organosulfur compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and materials science. As a thiourea derivative, its structure features a sulfur atom in place of the oxygen found in urea, which profoundly influences its reactivity and binding properties. Thiourea derivatives are recognized for their versatile biological activities and are frequently investigated as intermediates in organic synthesis for the development of novel pharmaceutical compounds . The core research value of this compound lies in its potential as a ligand for coordinating with transition metal ions, such as copper(I), to form stable metal complexes . The molecular conformation of related thiourea derivatives, often stabilized by intermolecular N—H···S and intramolecular N—H···O hydrogen bonds, is a critical factor determining their coordinating ability and subsequent application in creating materials with specific electronic or catalytic properties . Furthermore, thiourea derivatives are extensively studied for a spectrum of biological activities, including antibacterial, antioxidant, and anticancer properties, making them valuable scaffolds in drug discovery efforts . Researchers utilize this compound strictly in controlled laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLUBBFCORMPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387981
Record name 1-methyl-3-(4-nitrophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16361-69-6
Record name 1-methyl-3-(4-nitrophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N’-(4-nitrophenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of N-methylthiourea with 4-nitroaniline in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

On an industrial scale, the synthesis of N-methyl-N’-(4-nitrophenyl)thiourea may involve the use of more efficient and scalable methods. For instance, the reaction of amines with carbon disulfide in an aqueous medium allows for the efficient synthesis of substituted thiourea derivatives . This method is advantageous due to its simplicity and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(4-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiourea group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: N-substituted thioureas.

Scientific Research Applications

Anticancer Activity

1-Methyl-3-(4-nitrophenyl)thiourea has shown promising anticancer properties. A study demonstrated that derivatives of thiourea, including this compound, exhibited significant cytotoxic effects against various cancer cell lines such as colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The IC50 values for these compounds were notably low, indicating potent activity compared to standard treatments like cisplatin .

Table 1: Cytotoxic Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
1-Methyl-3-(4-nitrophenyl)thioureaSW480<10High
1-Methyl-3-(4-nitrophenyl)thioureaPC3<10Moderate
1-Methyl-3-(4-nitrophenyl)thioureaK-562<10Moderate

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly inhibited carrageenan-induced edema, demonstrating a reduction of inflammation comparable to established anti-inflammatories like Voltaren .

Table 2: Anti-inflammatory Activity Comparison

CompoundDose (mg/kg)Edema Reduction (%)
1-Methyl-3-(4-nitrophenyl)thiourea10057.9
Voltaren5049.9

Fungicidal Activity

The antifungal potential of thiourea derivatives, including 1-Methyl-3-(4-nitrophenyl)thiourea, has been explored against various plant pathogens. Research indicates that this compound exhibits significant activity against fungi such as Phomopsis and Fusarium, making it a candidate for agricultural applications in crop protection .

Table 3: Antifungal Activity of Thiourea Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC µg/mL)
1-Methyl-3-(4-nitrophenyl)thioureaPhomopsis obscurans30
1-Methyl-3-(4-nitrophenyl)thioureaFusarium oxysporum50

Sensing Applications

Recent advancements have utilized thiourea derivatives in the development of colorimetric sensors for detecting anions and pollutants in wastewater. A specific application involved the synthesis of a polyethyleneimine-based sensor incorporating nitrophenyl thiourea groups, which demonstrated effective detection capabilities for various anionic species .

Table 4: Sensing Performance of Thiourea-based Sensors

Sensor TypeAnalyte DetectedDetection Limit
NTU−PEI SensorNitrate ionsLow µM range
NTU−PEI SensorPhosphate anionsLow µM range

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the anticancer efficacy of 1-Methyl-3-(4-nitrophenyl)thiourea was tested on human colon cancer cell lines. Results indicated a substantial reduction in cell viability after treatment with the compound over a period of 72 hours, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Agricultural Application

Field trials were conducted to assess the antifungal efficacy of thiourea derivatives on crops affected by Fusarium species. The results highlighted a significant reduction in fungal infection rates when treated with formulations containing this compound, suggesting its viability as a fungicide in agricultural practices .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-nitrophenyl group in 1-Methyl-3-(4-nitrophenyl)thiourea enhances electrophilicity, favoring interactions with nucleophilic biological targets. In contrast, methoxy or methyl groups (e.g., in 1-Ethyl-3-(4-methoxyphenyl)thiourea) increase electron density, altering solubility and receptor binding .
  • Sulfone and heterocyclic modifications : Compounds like 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea exhibit unique bioactivity due to sulfone and heterocyclic moieties, which stabilize interactions with enzymes like kinases .

Crystallographic and Physicochemical Properties

  • Crystal Packing : X-ray studies of 1-(4-Nitrobenzoyl)-3-(4-nitrophenyl)thiourea reveal extensive hydrogen-bonding networks and π-π stacking between nitro groups, enhancing thermal stability. Similar behavior is expected in 1-Methyl-3-(4-nitrophenyl)thiourea .
  • Solubility : The methyl group in 1-Methyl-3-(4-nitrophenyl)thiourea improves solubility in organic solvents (e.g., DMSO) compared to bulkier analogs like 1-Pentyl-3-(2-nitrophenyl)thiourea, which exhibit higher lipid membrane affinity .

Biological Activity

1-Methyl-3-(4-nitrophenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This compound features a nitrophenyl group, which is often associated with various biological effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profiles.

  • IUPAC Name : 1-Methyl-3-(4-nitrophenyl)thiourea
  • Molecular Formula : C8H10N4O2S
  • Molecular Weight : 218.25 g/mol

The biological activity of 1-Methyl-3-(4-nitrophenyl)thiourea is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Thioureas are known to influence several biochemical pathways, which may include:

  • Inhibition of Enzymatic Activity : Thiourea derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission .
  • Antioxidant Activity : Some studies suggest that thiourea derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Activity

Research indicates that thiourea derivatives, including 1-Methyl-3-(4-nitrophenyl)thiourea, have shown promising anticancer activity. Specific findings include:

  • Cell Line Studies : In vitro studies have demonstrated that certain thioureas can induce apoptosis in cancer cell lines. For instance, IC50 values for related compounds ranged from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxicity .
CompoundCancer Cell LineIC50 (µM)
1-Methyl-3-(4-nitrophenyl)thioureaMCF-7 (Breast Cancer)~10
Related Thiourea DerivativeA549 (Lung Cancer)14

Antimicrobial Activity

The antimicrobial properties of thioureas have also been explored. Studies have shown that:

  • Bacterial Inhibition : 1-Methyl-3-(4-nitrophenyl)thiourea exhibited antibacterial effects against several strains, with variable efficacy depending on the concentration used. The compound's structure allows it to disrupt bacterial cell wall synthesis or function .

Anti-inflammatory Activity

Thiourea derivatives have been investigated for their anti-inflammatory potential:

  • Cytokine Inhibition : Compounds similar to 1-Methyl-3-(4-nitrophenyl)thiourea have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations around 10 µg/mL . This suggests a potential role in managing inflammatory diseases.

Study on Enzyme Kinetics

A significant study examined the enzyme kinetics of thioureas using human flavin-containing monooxygenases (FMOs). The results highlighted:

  • Differences in Kinetic Parameters : The Km values for N-substituted thioureas varied significantly between human FMO1 and FMO3, suggesting that structural modifications could enhance or reduce metabolic activation of these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-methyl-3-(4-nitrophenyl)thiourea, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : React 4-nitroaniline with thiophosgene in a basic medium (e.g., NaHCO₃) to generate the isothiocyanate intermediate.
  • Step 2 : Introduce methylamine to the intermediate in a polar solvent (e.g., ethanol or methanol) under reflux.
  • Step 3 : Purify via recrystallization using ethanol/water mixtures to achieve >85% yield .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to isothiocyanate) and solvent polarity to enhance regioselectivity and reduce byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at 4-position: δ ~8.2 ppm for aromatic protons) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions at ~3.2 Å) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 212.2) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Antimicrobial : Moderate activity against S. aureus (MIC 32 µg/mL) via membrane disruption, validated via time-kill assays .
  • Enzyme Inhibition : IC₅₀ of 18 µM against urease, attributed to thiourea-metal coordination .
    • Experimental Design : Use microdilution assays (CLSI guidelines) and molecular docking (e.g., AutoDock Vina) to prioritize targets .

Advanced Research Questions

Q. How can computational methods predict the anion-binding properties of this thiourea derivative?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to evaluate electrostatic potential surfaces (EPS) for anion affinity (e.g., Cl⁻ binding ΔG = −5.2 kcal/mol) .
  • MD Simulations : Simulate solvation dynamics in DMSO/water to assess transport efficiency (e.g., 70% Cl⁻ selectivity over NO₃⁻) .
    • Validation : Correlate with experimental ITC (isothermal titration calorimetry) data .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in anticancer activity (IC₅₀ ranging 10–100 µM across studies):

  • Root Cause : Variability in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (serum interference).
  • Resolution : Standardize protocols (e.g., 48-hour exposure, 10% FBS) and validate via dose-response curves .

Q. How do hydrogen-bonding motifs influence crystal engineering of this compound?

  • Analysis :

  • Graph Set Notation : Identify C(4) chains from N–H···S interactions and R₂²(8) rings from π-π stacking (interplanar distance 3.5 Å) .
  • Impact on Solubility : Stronger H-bonding correlates with lower solubility in apolar solvents (e.g., logP = 2.8) .

Q. What advanced synthetic routes improve yield and scalability?

  • Innovations :

  • Flow Chemistry : Use microreactors to enhance mixing (residence time <2 min) and achieve 92% yield .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate isothiocyanate formation (TOF = 120 h⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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